molecular formula C₉H₁₆O₆ B1139656 Methyl 3,4-O-Isopropylidene-D-lyxonate CAS No. 359437-02-8

Methyl 3,4-O-Isopropylidene-D-lyxonate

Cat. No.: B1139656
CAS No.: 359437-02-8
M. Wt: 220.22
InChI Key:
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Preparation Methods

The synthesis of Methyl 3,4-O-Isopropylidene-D-lyxonate typically involves the protection of the hydroxyl groups in D-lyxose, followed by esterification. The isopropylidene group is introduced to protect the 3,4-hydroxyl groups, and the methyl ester is formed through esterification reactions .

Chemical Reactions Analysis

Methyl 3,4-O-Isopropylidene-D-lyxonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 3,4-O-Isopropylidene-D-lyxonate involves its role as a chiral building block. It interacts with various molecular targets and pathways, depending on the specific application. In drug synthesis, it helps in creating chiral centers, which are crucial for the biological activity of many pharmaceuticals .

Comparison with Similar Compounds

Methyl 3,4-O-Isopropylidene-D-lyxonate is unique due to its specific structure and chiral properties. Similar compounds include:

These compounds share similar applications but differ in their specific chemical properties and reactivity .

Properties

IUPAC Name

methyl (2S)-2-hydroxy-2-[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-9(2)14-5(4-10)7(15-9)6(11)8(12)13-3/h5-7,10-11H,4H2,1-3H3/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSNEUMZNDKSTN-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(C(=O)OC)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)[C@@H](C(=O)OC)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654526
Record name Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359437-02-8
Record name Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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